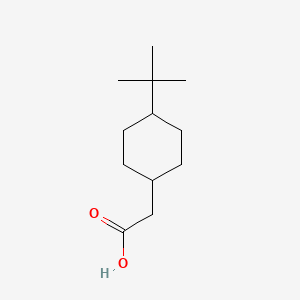
4-Benzyloxybenzylamine
Vue d'ensemble
Description
4-Benzyloxybenzylamine is a useful research compound. Its molecular formula is C14H15NO and its molecular weight is 213.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthèse organique
4-Benzyloxybenzylamine : est un intermédiaire précieux en synthèse organique. Il peut être utilisé pour synthétiser divers composés organiques grâce à son groupe benzyloxy, qui peut agir comme groupe protecteur pour les amines. Ce composé est particulièrement utile dans la synthèse de molécules complexes où des réactions sélectives sont requises .
Chimie médicinale
En chimie médicinale, This compound sert de brique de base pour le développement de produits pharmaceutiques. Sa structure est un élément clé dans la synthèse d'agents thérapeutiques potentiels, y compris ceux qui pourraient avoir des applications dans le traitement des troubles neurologiques et des cancers .
Science des matériaux
Ce composé trouve des applications en science des matériaux, notamment dans la création de nouveaux polymères. Le groupe benzyloxy peut être utilisé pour modifier les propriétés de surface des polymères, ce qui peut conduire au développement de matériaux présentant des caractéristiques spécifiques telles qu'une durabilité accrue ou une biocompatibilité .
Catalyse
This compound : peut être utilisé comme ligand en catalyse. Il peut se coordonner avec des métaux pour former des catalyseurs utilisés dans diverses réactions chimiques, y compris la synthèse asymétrique, qui est cruciale pour la production de substances énantiomériquement pures .
Bioconjugaison
Le composé est également utilisé dans les techniques de bioconjugaison. Il peut être attaché à des biomolécules, telles que des protéines ou des anticorps, sans perturber leur activité biologique. Ceci est particulièrement utile dans le développement d'outils diagnostiques et de systèmes d'administration ciblée de médicaments .
Chimie analytique
En chimie analytique, This compound peut être utilisé comme agent de dérivatisation pour l'analyse de composés de faible poids moléculaire par des techniques telles que la CLHP ou la spectrométrie de masse. Ceci améliore la détection et la quantification des analytes .
Nanotechnologie
Le groupe benzyloxy dans This compound peut être utilisé pour fonctionnaliser des nanoparticules, en leur conférant des propriétés spécifiques qui peuvent être exploitées dans diverses applications, y compris l'administration de médicaments, l'imagerie et les capteurs .
Chimie agricole
Enfin, This compound a des applications potentielles en chimie agricole. Il peut être utilisé dans la synthèse d'agrochimique qui protègent les cultures contre les ravageurs et les maladies ou améliorent la croissance et le rendement .
Safety and Hazards
Mécanisme D'action
Target of Action
4-Benzyloxybenzylamine is a synthetic analogue of the amino acid phenylalanine . Its primary target is the enzyme tyrosinase , which plays a crucial role in the production of melanin, the pigment responsible for skin color .
Mode of Action
This compound acts as a potent inhibitor of tyrosinase . By binding to the active site of the enzyme, it prevents the enzyme from catalyzing the oxidation of phenols, thereby inhibiting the production of melanin .
Biochemical Pathways
The inhibition of tyrosinase by this compound affects the melanogenesis pathway . This pathway is responsible for the production of melanin in cells. By inhibiting tyrosinase, this compound reduces melanin production, which can lead to a decrease in skin pigmentation .
Result of Action
This compound has been shown to be effective in inhibiting cell proliferation and inducing apoptosis in melanoma cells . This suggests that it may have potential therapeutic applications in the treatment of melanoma .
Analyse Biochimique
Biochemical Properties
4-Benzyloxybenzylamine plays a significant role in biochemical reactions, particularly as an inhibitor of the enzyme tyrosinase . Tyrosinase is crucial in the biosynthesis of melanin, and the inhibition of this enzyme by this compound can prevent melanin formation. This interaction is particularly relevant in studies related to skin pigmentation and melanoma. Additionally, this compound has shown strong antimicrobial effects against both gram-positive and gram-negative bacteria .
Cellular Effects
This compound has been observed to influence various cellular processes. It is effective in inhibiting cell proliferation and inducing apoptosis in melanoma cells . This compound’s ability to block tyrosinase activity is believed to contribute to its anti-aging properties by preventing melanin formation. Furthermore, this compound exhibits strong antimicrobial effects, making it a potential candidate for use as a skin protectant, especially in immunosuppressive conditions such as HIV or organ transplantation .
Molecular Mechanism
At the molecular level, this compound exerts its effects primarily through the inhibition of tyrosinase . This enzyme inhibition prevents the conversion of tyrosine to melanin, thereby reducing melanin synthesis. Additionally, this compound’s antimicrobial properties are attributed to its ability to disrupt bacterial cell walls and inhibit bacterial growth . The compound’s interaction with tyrosinase and its antimicrobial action highlight its potential in therapeutic applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time frames. The compound has shown stability under standard laboratory conditions, with minimal degradation observed over time . Long-term studies have indicated that this compound maintains its inhibitory effects on tyrosinase and its antimicrobial properties, making it a reliable compound for extended research applications .
Dosage Effects in Animal Models
Studies on animal models have demonstrated that the effects of this compound vary with dosage. At lower doses, the compound effectively inhibits tyrosinase activity and exhibits antimicrobial properties without significant adverse effects . At higher doses, some toxic effects have been observed, including potential liver and kidney damage . These findings underscore the importance of dosage optimization in therapeutic applications of this compound.
Metabolic Pathways
This compound is involved in metabolic pathways related to the biosynthesis and degradation of phenylalanine derivatives . The compound interacts with enzymes such as tyrosinase and other cofactors involved in melanin synthesis. Its inhibition of tyrosinase disrupts the normal metabolic flux, leading to reduced melanin production . Additionally, this compound’s antimicrobial action may influence metabolic pathways in bacteria, contributing to its bactericidal effects .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . The compound’s distribution is influenced by its affinity for tyrosinase and other cellular components. Studies have shown that this compound accumulates in melanin-producing cells, where it exerts its inhibitory effects on melanin synthesis . Its antimicrobial properties also suggest that it can penetrate bacterial cell walls and disrupt bacterial metabolism .
Subcellular Localization
This compound is primarily localized in the cytoplasm and melanosomes of melanin-producing cells . Its subcellular localization is directed by targeting signals that guide the compound to specific compartments where tyrosinase is active. This localization is crucial for its inhibitory effects on melanin synthesis. Additionally, this compound’s antimicrobial action involves its localization within bacterial cells, where it disrupts cellular processes and inhibits growth .
Propriétés
IUPAC Name |
(4-phenylmethoxyphenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO/c15-10-12-6-8-14(9-7-12)16-11-13-4-2-1-3-5-13/h1-9H,10-11,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDOJFXVTTCGROH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80401632 | |
| Record name | 4-Benzyloxybenzylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80401632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22171-15-9 | |
| Record name | 4-Benzyloxybenzylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80401632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [4-(benzyloxy)phenyl)]methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


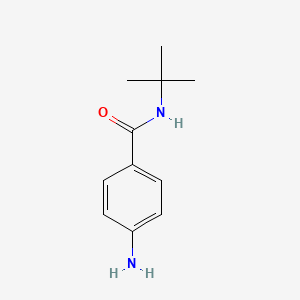
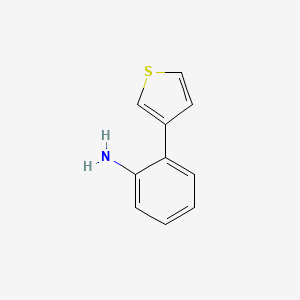
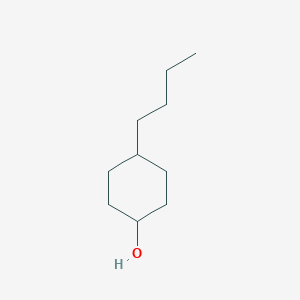

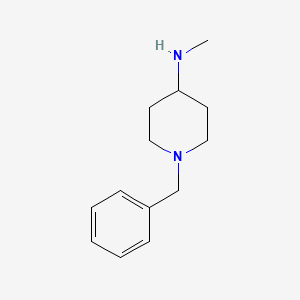
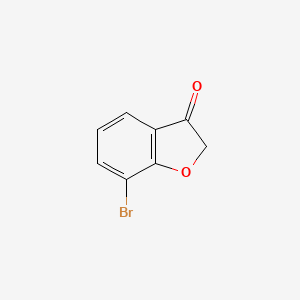
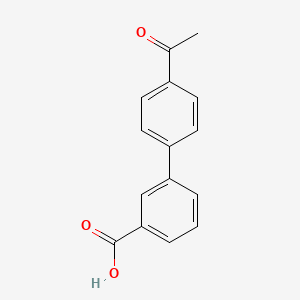
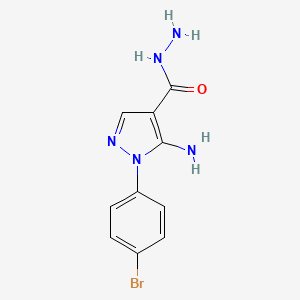


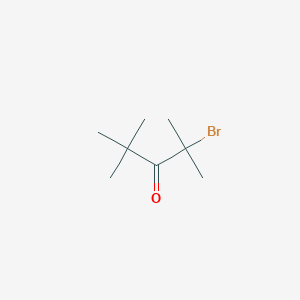
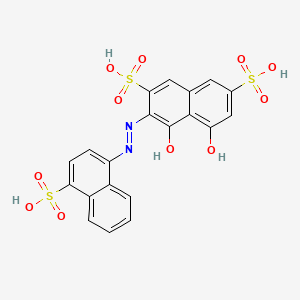
![5-Bromo-2-[(4-bromobenzyl)oxy]benzaldehyde](/img/structure/B1275761.png)
